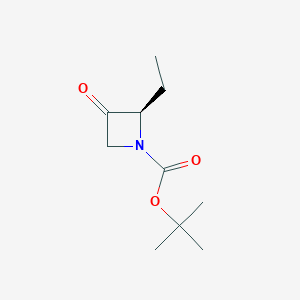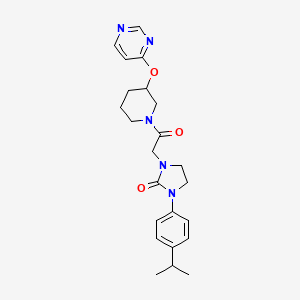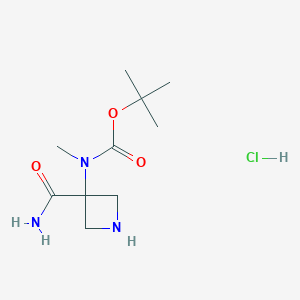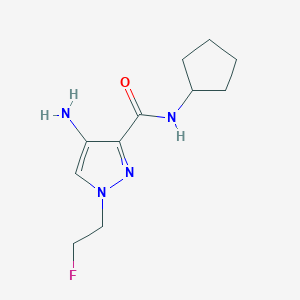![molecular formula C16H21Cl2N3O B2728749 3-amino-3-phenyl-N-[1-(pyridin-4-yl)ethyl]propanamide dihydrochloride CAS No. 1424350-44-6](/img/structure/B2728749.png)
3-amino-3-phenyl-N-[1-(pyridin-4-yl)ethyl]propanamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-3-phenyl-N-[1-(pyridin-4-yl)ethyl]propanamide dihydrochloride is a useful research compound. Its molecular formula is C16H21Cl2N3O and its molecular weight is 342.26. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enantioselective Reductions and Chiral Bridged 1,4-Dihydropyridines
- A study explored the preparation of chiral bridged macrocyclic 1,4-dihydropyridines for enantioselective reductions, synthesizing compounds from valine, alanine, phenylglycine, phenylalanine, and proline. These compounds were used to reduce activated carbonyl compounds to alcohols with enantiomeric excesses between 36% and 90%, depending on the bridge length of the macrocycle. The research suggests a complexation mechanism involving the 1,4-dihydropyridine, Mg2+, and carbonyl component leading to reduction (Talma et al., 1985).
Synthesis and Biological Evaluation of Novel Derivatives
- Novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized and evaluated for their cytotoxic and anti-5-lipoxygenase activities. This study indicates the potential for these derivatives in cancer treatment and inflammation control (Rahmouni et al., 2016).
Heterocyclic Synthesis via Pyridinylthioureas
- The synthesis of 1,3-thiazoles and 1,3,4-thiadiazole derivatives via pyridinylthioureas showcases a method for creating compounds with potential applications in medicinal chemistry and materials science. Quantum calculations were used to study the properties of the starting materials and products, highlighting the role of computational chemistry in synthetic design (Dawood et al., 2013).
Ligands for Enantioselective Alkylation
- Pyrrolidine-based amino alcohols derived from tartaric acid were synthesized and used as chiral ligands in the enantioselective alkylation of benzaldehyde. This research contributes to the development of novel chiral catalysts for asymmetric synthesis, achieving enantiomeric excesses of up to 80% (Gonsalves et al., 2003).
Propiedades
IUPAC Name |
3-amino-3-phenyl-N-(1-pyridin-4-ylethyl)propanamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O.2ClH/c1-12(13-7-9-18-10-8-13)19-16(20)11-15(17)14-5-3-2-4-6-14;;/h2-10,12,15H,11,17H2,1H3,(H,19,20);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRVJXNNHHZYRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)CC(C2=CC=CC=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-butoxy-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2728668.png)


![N-butyl-4-((1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2728672.png)
![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane](/img/structure/B2728673.png)
![N-(4-ethoxyphenyl)-2-[6-methoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2728675.png)
![1-{Bicyclo[3.2.1]octan-3-yl}ethan-1-one](/img/structure/B2728676.png)
![Spiro[3.3]heptane-2-sulfonyl chloride](/img/structure/B2728678.png)
![(4aR,9bR)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole](/img/structure/B2728679.png)



![8-chloro-3-(chlorodifluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2728688.png)
